![molecular formula C14H16N4S B294167 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294167.png)
3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of triazolo-thiadiazoles and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and varied. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. It also has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its versatility in the laboratory. It can be easily synthesized and modified to produce analogs with improved pharmacological properties. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated before it can be used in further research.
Future Directions
There are numerous future directions for research on 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of interest is the development of more potent and selective analogs for use in the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to a better understanding of its pharmacological effects. Finally, further research is needed to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylbenzenesulfonylhydrazide with 1,3-diphenyl-1,3-propanedione in the presence of triethylamine and acetic anhydride. The resulting product is then treated with tert-butylamine and chloroacetyl chloride to obtain the final compound.
Scientific Research Applications
The potential applications of 3-Tert-butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast and varied. One of the primary areas of interest is medicinal chemistry, where this compound has been studied for its potential as a drug candidate for various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
Molecular Formula |
C14H16N4S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-tert-butyl-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-9-6-5-7-10(8-9)11-17-18-12(14(2,3)4)15-16-13(18)19-11/h5-8H,1-4H3 |
InChI Key |
PUTQXTBOPJQDJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C(C)(C)C |
Origin of Product |
United States |
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